molecular formula C27H42N7O19P3S B1264358 cis-3,4-didehydroadipoyl-CoA

cis-3,4-didehydroadipoyl-CoA

Cat. No. B1264358
M. Wt: 893.6 g/mol
InChI Key: VYSXESTVCZRDBA-LNGKRSAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3,4-didehydroadipoyl-CoA is a cis-3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from an adipoyl-CoA. It is a conjugate acid of a cis-3,4-didehydroadipoyl-CoA(5-).

Scientific Research Applications

1. Role in Aromatic Compound Degradation

A study by Spieker, Saleem-Batcha, and Teufel (2019) highlights the role of cis-3,4-didehydroadipoyl-CoA in bacterial catabolism. The research shows that in bacteria, this compound is converted by the enzyme PaaG into trans-2,3-didehydroadipoyl-CoA, which is involved in the aerobic degradation of aromatic compounds. This process includes the conversion of 1,2-epoxyphenylacetyl-CoA into the heterocyclic oxepin-CoA, with cis-3,4-didehydroadipoyl-CoA acting as an intermediate. This conversion is crucial in the catabolism of phenylacetic acid (paa), a central intermediate in this pathway. The study provides detailed insight into the active site adaptations of PaaG to structurally different substrates, elucidating the mechanism of action of this unusual isomerase (Spieker, Saleem-Batcha, & Teufel, 2019).

2. Impact on Fatty Acid Metabolism

Research on fatty acid metabolism and its intermediates also touches upon compounds similar to cis-3,4-didehydroadipoyl-CoA. For instance, the study of the metabolism of unsaturated fatty acids by Cuebas and Schulz (1982) discusses the enzymatic degradation of 2,4-decadienoyl-CoA, which, like cis-3,4-didehydroadipoyl-CoA, is an intermediate in fatty acid metabolism. This study provides insights into the metabolic pathways of such intermediates, crucial for understanding the broader context of fatty acid catabolism, although it does not specifically focus on cis-3,4-didehydroadipoyl-CoA (Cuebas & Schulz, 1982).

properties

Product Name

cis-3,4-didehydroadipoyl-CoA

Molecular Formula

C27H42N7O19P3S

Molecular Weight

893.6 g/mol

IUPAC Name

(Z)-6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-3-enoic acid

InChI

InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h3-4,13-15,20-22,26,39-40H,5-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b4-3-/t15-,20-,21-,22+,26-/m1/s1

InChI Key

VYSXESTVCZRDBA-LNGKRSAJSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,4-didehydroadipoyl-CoA
Reactant of Route 2
cis-3,4-didehydroadipoyl-CoA
Reactant of Route 3
cis-3,4-didehydroadipoyl-CoA
Reactant of Route 4
cis-3,4-didehydroadipoyl-CoA
Reactant of Route 5
cis-3,4-didehydroadipoyl-CoA
Reactant of Route 6
Reactant of Route 6
cis-3,4-didehydroadipoyl-CoA

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